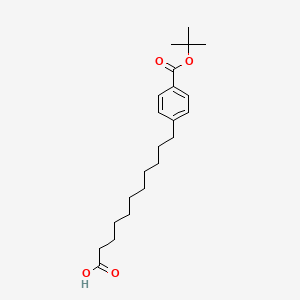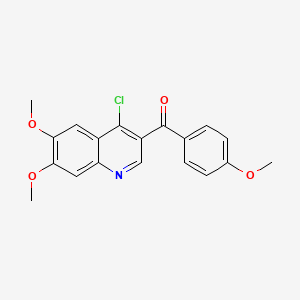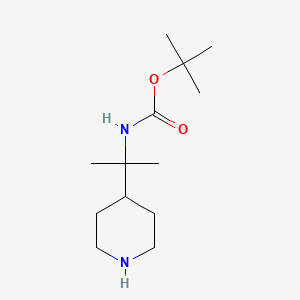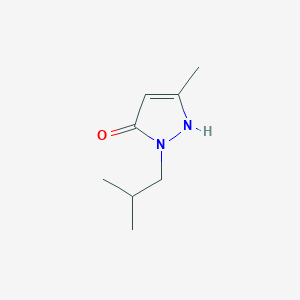methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498722.png)
N-{[2-(di-tert-butylphosphanyl)phenyl](3,5-dimethylphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. The process begins with the preparation of the phosphanyl and sulfinamide precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form sulfides.
Substitution: Both the phosphanyl and sulfinamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group results in phosphine oxides, while reduction of the sulfinamide group yields sulfides.
Aplicaciones Científicas De Investigación
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, as a ligand in catalysis, it can coordinate with metal centers to form active catalytic complexes that facilitate chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfonamide
- N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-thioamide
Uniqueness
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of both phosphanyl and sulfinamide groups, which provide distinct reactivity and coordination properties. This makes it a versatile compound for various applications in catalysis, material science, and medicinal chemistry.
Propiedades
Fórmula molecular |
C28H44NOPS |
|---|---|
Peso molecular |
473.7 g/mol |
Nombre IUPAC |
N-[(2-ditert-butylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H44NOPS/c1-20-17-21(2)19-22(18-20)25(29(12)32(30)28(9,10)11)23-15-13-14-16-24(23)31(26(3,4)5)27(6,7)8/h13-19,25H,1-12H3 |
Clave InChI |
HDWNFMMQTMQPQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498668.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione](/img/structure/B12498673.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12498675.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-trifluoromethyl-6-(2-pyridylthio)-](/img/structure/B12498685.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498691.png)

![N-(2-methoxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12498705.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12498706.png)


![({5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B12498720.png)


